4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

描述

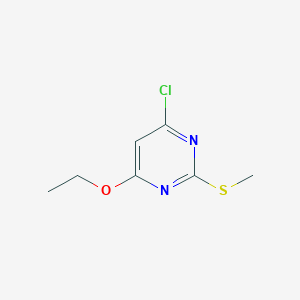

Structure

2D Structure

属性

IUPAC Name |

4-chloro-6-ethoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c1-3-11-6-4-5(8)9-7(10-6)12-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHUXTAMHJKMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693785 | |

| Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221679-84-1 | |

| Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Overview

The most reported and efficient method for synthesizing 4-chloro-6-ethoxy-2-(methylthio)pyrimidine involves the selective substitution of one chlorine atom in 4,6-dichloro-2-(methylthio)pyrimidine with an ethoxy group. This is achieved by reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide (EtONa) in ethanol at ambient temperature (~20 °C).

Experimental Conditions and Procedure

- Starting Material : 4,6-Dichloro-2-(methylthio)pyrimidine

- Reagents : Sodium ethoxide (1.1 equivalents), ethanol as solvent

- Temperature : Approximately 20 °C (room temperature)

- Reaction Time : 2 hours

- Atmosphere : Reaction mixture protected with a CaCl₂ drying tube to avoid moisture

- Workup : After completion, the reaction mixture is extracted with dichloromethane (DCM), washed with saturated sodium bicarbonate solution, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

Yield and Purity

- The reaction proceeds smoothly and selectively, yielding this compound exclusively.

- Reported isolated yield is high, approximately 89% as colorless needles.

- Melting point: 59–60 °C (from n-pentane recrystallization)

- The product purity is confirmed by thin-layer chromatography (TLC) and spectroscopic methods.

Reaction Mechanism Insight

- The nucleophilic ethoxide ion attacks the electron-deficient pyrimidine ring at the 6-position, displacing the chlorine atom via nucleophilic aromatic substitution.

- The methylthio group at position 2 and the chlorine at position 4 remain intact, providing a multifunctionalized scaffold for further synthetic elaboration.

Alternative Synthetic Routes and Related Preparations

While the direct substitution of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide is the primary method, related literature indicates similar methods for analogous compounds involving nucleophilic substitutions with alkoxides or amines under controlled conditions.

- For example, 4-chloro-6-methoxy-2-(methylthio)pyrimidine is synthesized similarly by reacting the dichloride precursor with sodium methoxide in methanol at room temperature.

- Industrial methods often employ large-scale reactors with optimized stoichiometry, temperature control, and purification steps such as recrystallization or distillation to maximize yield and purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4,6-Dichloro-2-(methylthio)pyrimidine |

| Nucleophile | Sodium ethoxide (EtONa) |

| Solvent | Ethanol (EtOH) |

| Reaction Temperature | ~20 °C (room temperature) |

| Reaction Time | 2 hours |

| Atmosphere | Dry (CaCl₂ drying tube) |

| Workup | Extraction with DCM, washing with NaHCO₃, drying over Na₂SO₄ |

| Yield | 89% |

| Product State | Colorless needles |

| Melting Point | 59–60 °C |

Research Findings and Notes

- Attempts to chlorinate the 5-position of 4,6-dichloro-2-(methylthio)pyrimidine to obtain 3,4,5-trichloro derivatives were unsuccessful, which led to the strategy of introducing an ethoxy group to increase electron density and facilitate further functionalization.

- The selective substitution at the 6-position without affecting the chlorine at the 4-position demonstrates the regioselectivity of the nucleophilic aromatic substitution under mild conditions.

- The reaction conditions are mild, avoiding harsh reagents or high temperatures, which benefits the stability of sensitive functional groups like methylthio.

- The product serves as a versatile intermediate for further chemical transformations due to the presence of multiple reactive sites.

化学反应分析

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. Common reagents used in these reactions include alkoxides, hydroxides, and amine nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution by alkoxide occurs at the C2 position, while hydroxide attacks the C4 position .

科学研究应用

Scientific Research Applications

The compound exhibits a range of applications in scientific research:

1. Medicinal Chemistry

- Enzyme Inhibition : This compound has shown potential as an enzyme inhibitor, particularly against kinases involved in cancer therapy . Its ability to bind to active sites disrupts normal enzymatic functions, making it a candidate for drug development.

- Nucleic Acid Analogues : It serves as a scaffold for synthesizing nucleic acid analogues, which are crucial in genetic research and therapeutic interventions .

2. Organic Synthesis

- Building Block for Complex Molecules : The compound acts as a key intermediate in the synthesis of various heterocyclic compounds, including those used in pharmaceuticals and agrochemicals .

- Functionalization : It can undergo multiple functionalization reactions, including Suzuki-Miyaura coupling and oxidation to sulfone derivatives, enhancing its utility in organic synthesis .

3. Biochemical Studies

- Cellular Effects : Research indicates that this compound influences cellular signaling pathways and gene expression, which can lead to alterations in cellular behavior . It has been studied for its effects on specific cellular processes and metabolic pathways.

- Transport and Distribution : The compound's interaction with transporters facilitates its movement across cellular membranes, which is critical for its biological activity .

Case Study 1: Kinase Inhibition

A study focused on pyrimidine derivatives demonstrated that 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine exhibits significant inhibitory activity against MPS1 kinase, a target for cancer treatment. The structure-activity relationship indicated that modifications to the ethoxy group could enhance potency .

Case Study 2: Synthesis of Nucleic Acid Analogues

In a series of experiments aimed at developing nucleic acid analogues, researchers utilized this compound as a starting material. The resulting analogues displayed promising activity in inhibiting viral replication, highlighting the compound's potential in antiviral drug development .

作用机制

The mechanism of action of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to participate in nucleophilic aromatic substitution and palladium-catalyzed coupling reactions . These reactions enable the compound to modify various biological and chemical targets, contributing to its diverse applications.

相似化合物的比较

4-Chloro-6-methoxy-2-(methylthio)pyrimidine (CAS: 5193-88-4)

- Key Differences : Methoxy (smaller, more electron-donating) vs. ethoxy at C4.

- Reactivity : Methoxy groups enhance nucleophilic substitution at C4 due to stronger electron donation compared to ethoxy. This compound undergoes Suzuki-Miyaura coupling to form 4-aryl derivatives efficiently .

- Applications : Used in radioligand synthesis (e.g., 4-chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine) for imaging studies .

4-Chloro-5-methoxy-2-(methylthio)pyrimidine (CAS: 221679-84-1)

- Key Differences : Methoxy at C5 instead of C5.

- Reactivity: Altered regioselectivity; C5 substitution hinders further functionalization at adjacent positions.

4-Amino-6-chloro-2-(methylthio)pyrimidine (CAS: 3286-56-4)

- Key Differences: Amino group (strongly electron-donating) at C4 vs. chloro.

- Reactivity: Amino groups enable electrophilic aromatic substitution and hydrogen bonding, expanding utility in drug design (e.g., anti-HIV agents) .

Functional Group Comparisons

Chloro vs. Methylthio Groups

Ethoxy vs. Methoxy Groups

- In 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, the ethoxy group failed to facilitate C5 chlorination, unlike methoxy analogs .

- Methoxy: Higher electron density at C6 accelerates substitution at C4 but may limit solubility in nonpolar solvents .

生物活性

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a chloro group, an ethoxy group, and a methylthio group attached to the pyrimidine ring. The synthesis typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol, resulting in the desired compound .

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:

- Cell Proliferation : The compound interacts with enzymes and receptors involved in DNA synthesis and repair, showing potential as an anticancer agent.

- Apoptosis : It influences apoptotic pathways, which may lead to the selective death of cancer cells.

- Inflammation : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in various cancer cell lines, potentially through modulation of signaling pathways. |

| Antimicrobial | Exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. |

| Anti-inflammatory | Reduces inflammation markers in vitro, suggesting potential therapeutic use in inflammatory conditions. |

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrimidine derivatives, providing insights into the potential applications of this compound:

- Anticancer Studies : A study demonstrated that compounds with similar structures inhibited cell migration and invasion in cancer cell lines such as A431 vulvar epidermal carcinoma cells . This suggests that this compound may share these properties.

- Antimicrobial Activity : Research on thietan-pyrimidine compounds indicated significant antimicrobial effects against various pathogens, suggesting that modifications to the pyrimidine core can enhance activity against bacteria and fungi .

- Inflammatory Response Modulation : Inhibition studies targeting nucleotide biosynthesis pathways revealed that related compounds could effectively reduce viral replication through modulation of immune responses . This highlights the potential for this compound in antiviral applications.

常见问题

Q. What are the established synthetic routes for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloro-pyrimidine derivatives can be synthesized via condensation of thiourea with β-keto esters, followed by chlorination using POCl₃. Ethoxy and methylthio groups are introduced via alkoxylation or thioetherification under basic conditions (e.g., NaH or K₂CO₃). Optimization includes controlling temperature (60–100°C), solvent choice (DMF or THF), and stoichiometry of reagents to minimize byproducts. Purification via column chromatography or recrystallization improves purity .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Characterization combines spectroscopic and crystallographic methods:

- NMR : H and C NMR confirm substituent positions (e.g., ethoxy at C6, methylthio at C2).

- X-ray diffraction : Single-crystal analysis resolves bond lengths and angles, as demonstrated for analogous pyrimidines like 4-amino-6-(2,2-diethoxyethoxy)-2-(methylsulfanyl)pyrimidine .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (calc. for C₇H₁₀ClN₂OS: 218.02 g/mol) .

Advanced Research Questions

Q. What computational methods are employed to predict reactivity and stability of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Reaction path searches using quantum chemical methods (e.g., IRC analysis) model transition states and intermediates. Solvent effects are incorporated via PCM models. These methods guide experimental design for reactions like Suzuki-Miyaura couplings or regioselective substitutions .

Q. How does this compound interact with biological targets, and what assays are used to evaluate its pharmacological potential?

- Methodological Answer : The compound’s bioactivity is assessed through:

- Kinase inhibition assays : Fluorescence polarization (FP) or TR-FRET measures binding to kinases (e.g., Src/Abl) at IC₅₀ values.

- Anti-inflammatory studies : In vitro leukotriene B4 (LTB4) inhibition in PMNs and in vivo murine edema models (e.g., carrageenan-induced paw swelling) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀. Dose-response curves and apoptosis markers (e.g., caspase-3) validate mechanisms .

Q. What advanced safety protocols are critical when handling this compound in high-throughput or scaled reactions?

- Methodological Answer :

- Containment : Use gloveboxes or fume hoods for air-sensitive steps (e.g., chlorination).

- PPE : Chemical-resistant gloves (nitrile), aprons, and full-face shields to prevent dermal exposure.

- Waste management : Segregate halogenated waste for incineration; neutralize acidic byproducts with NaHCO₃ before disposal .

Q. How can process intensification strategies improve the scalability of this compound synthesis?

- Methodological Answer :

- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., POCl₃ reactions).

- Catalytic systems : Heterogeneous catalysts (e.g., Pd/C for cross-couplings) reduce metal leaching.

- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real-time, enabling adaptive control .

Data Contradictions and Resolution

- Discrepancy in Solubility Profiles : Some studies report solubility in DMSO >100 mg/mL, while others note limited solubility (<50 mg/mL). Resolution involves testing under standardized conditions (25°C, sonication for 30 min) and using co-solvents (e.g., PEG-400) for in vitro assays .

- Variability in Biological Activity : Differences in IC₅₀ values across cell lines may stem from assay protocols (e.g., serum concentration, incubation time). Harmonize methods using CLSI guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。